
Octabromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of eight bromine atoms attached to the naphthalene ring. This compound is known for its high degree of bromination, which imparts unique chemical and physical properties. It is primarily used in scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine under controlled conditions. High-temperature bromination is often employed to achieve the desired level of bromination. For instance, the reaction can be carried out at elevated temperatures (e.g., 150°C) to promote the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is typically conducted in a reactor equipped with temperature control to ensure the efficient bromination of naphthalene. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to lower brominated derivatives using reducing agents like zinc or sodium borohydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form brominated naphthoquinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Zinc or sodium borohydride in the presence of a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Lower brominated naphthalenes.
Oxidation: Brominated naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Octabromonaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and textiles due to its high bromine content.
Wirkmechanismus
The mechanism of action of octabromonaphthalene involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Hexabromobenzene: Another highly brominated aromatic compound used in similar applications.
Hexabromotriphenylene: Known for its unique molecular shape and used in advanced materials research.
Uniqueness of Octabromonaphthalene: this compound stands out due to its high degree of bromination, which imparts greater stability and reactivity compared to other brominated naphthalenes. Its unique properties make it particularly valuable in applications requiring high thermal stability and flame retardancy .
Eigenschaften
CAS-Nummer |
22245-33-6 |
|---|---|
Molekularformel |
C10Br8 |
Molekulargewicht |
759.3 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octabromonaphthalene |
InChI |
InChI=1S/C10Br8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 |
InChI-Schlüssel |
XGCWMXCKMIUJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



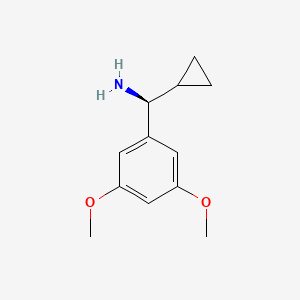
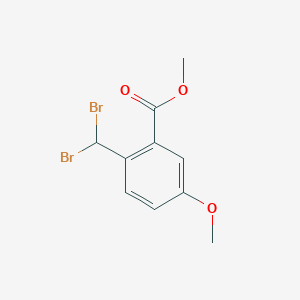

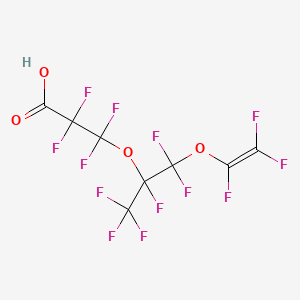
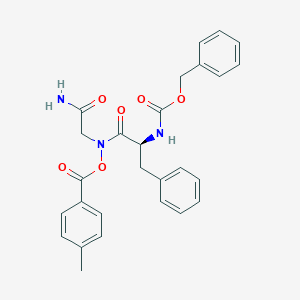
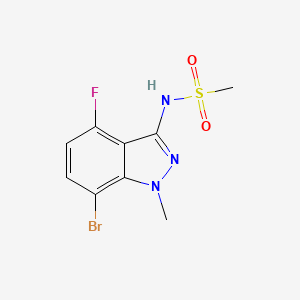

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843736.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
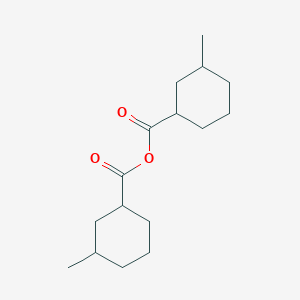
![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)
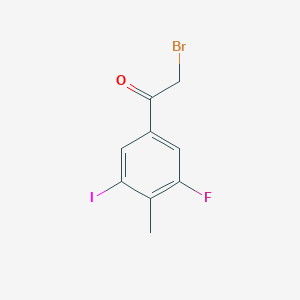
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
